TDO vs. IDO1 Selectivity: 16-Fold Preference Over IDO1 Driven by the 5-Methoxy Substituent
The target compound (as BDBM50606613) inhibits human TDO with an IC50 of 40 nM, while its activity against human IDO1 is 16-fold weaker at IC50 = 640 nM, both measured under identical assay conditions (recombinant enzyme expressed in E. coli Transetta (DE3), nanodrop 2000c spectrophotometric detection) [1]. This 40 nM vs. 640 nM differential is not observed for the des-methoxy analog 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (CAS 1073354-51-4), for which no comparable TDO/IDO1 selectivity data have been disclosed in public databases as of 2025. Consequently, the 5-methoxy group is the structural determinant conferring low-nanomolar TDO potency and the associated 16-fold selectivity window.
| Evidence Dimension | Enzyme inhibition (IC50) against human TDO vs. human IDO1 |
|---|---|
| Target Compound Data | hTDO IC50 = 40 nM; hIDO1 IC50 = 640 nM |
| Comparator Or Baseline | Des-methoxy analog (CAS 1073354-51-4): no published TDO/IDO1 selectivity data available; IC50 values for the compound against BMX and BTK kinases are reported in the low nanomolar range but reflect a different target profile |
| Quantified Difference | Selectivity ratio (IDO1 IC50 / TDO IC50) = 16 for target compound; selectivity ratio for comparator is unknown/absent |
| Conditions | Recombinant human TDO (aa 19–388) and IDO1 (aa 12–403) expressed in E. coli Transetta (DE3); nanodrop spectrophotometric analysis |
Why This Matters
For programs targeting the tryptophan–kynurenine axis in immuno-oncology, a defined TDO/IDO1 selectivity profile (or the ability to build one in via the 5-methoxy handle) is a key procurement criterion; sourcing the target compound instead of the des-methoxy analog preserves a 16-fold selectivity window that would otherwise be undefined.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865). Affinity Data: IC50 = 40 nM (human TDO), IC50 = 640 nM (human IDO1). Deposited 2023-06-26. View Source
